
7-Ethenylpentadec-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethenylpentadec-7-ene is an organic compound with the molecular formula C₁₇H₃₂ . It is characterized by a long carbon chain with a double bond at the seventh carbon and an ethenyl group attached to the same carbon. This compound is part of the alkene family, known for its unsaturated nature due to the presence of carbon-carbon double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethenylpentadec-7-ene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as long-chain alkenes.
Reaction Conditions: The reaction conditions often involve the use of catalysts like palladium or nickel to facilitate the addition of the ethenyl group to the seventh carbon of the pentadecene chain.
Purification: The final product is purified using techniques such as distillation or chromatography to ensure the desired compound is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under controlled conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the production process.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Ethenylpentadec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the double bonds into single bonds using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Halogens, hydroxyl groups.
Major Products:
Epoxides: Formed through oxidation reactions.
Alcohols: Resulting from reduction reactions.
Halogenated Compounds: Produced via substitution reactions.
Scientific Research Applications
7-Ethenylpentadec-7-ene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 7-Ethenylpentadec-7-ene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unsaturated nature allows it to participate in various biochemical pathways, potentially modulating the activity of specific enzymes or receptors involved in lipid metabolism and cellular signaling.
Comparison with Similar Compounds
7-Pentadecene: Similar in structure but lacks the ethenyl group.
3-Hexyl-1,3-undecadiene: Another long-chain alkene with different positioning of double bonds.
Uniqueness: 7-Ethenylpentadec-7-ene is unique due to the presence of both a double bond and an ethenyl group at the seventh carbon, which imparts distinct chemical reactivity and potential biological activity compared to other similar long-chain alkenes.
Properties
CAS No. |
919076-54-3 |
|---|---|
Molecular Formula |
C17H32 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
7-ethenylpentadec-7-ene |
InChI |
InChI=1S/C17H32/c1-4-7-9-11-12-14-16-17(6-3)15-13-10-8-5-2/h6,16H,3-5,7-15H2,1-2H3 |
InChI Key |
LDNLNYVOOROSNU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(CCCCCC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


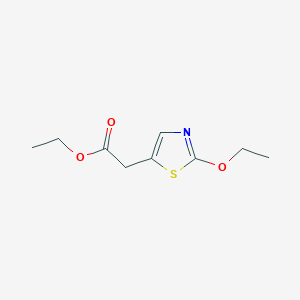
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)
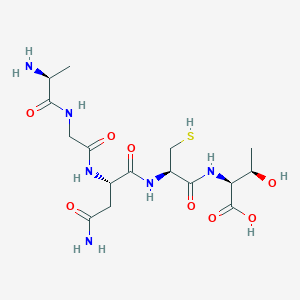
![Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane](/img/structure/B12628271.png)
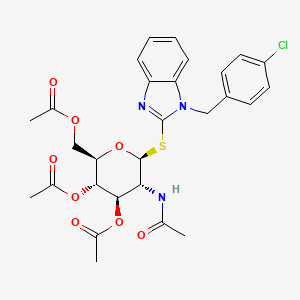
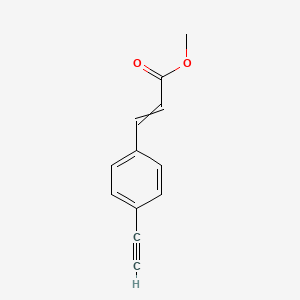
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-sulfonic acid](/img/structure/B12628322.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
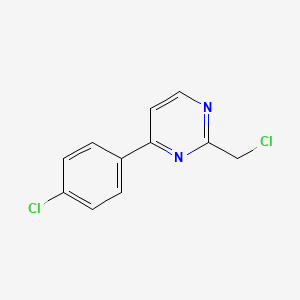
![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
